3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Description
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a brominated derivative of a pyrido-benzodiazepinone scaffold. Its core structure consists of a fused tricyclic system with a pyridine ring, a benzene ring, and a diazepine moiety. Key substituents include a bromine atom at position 3, an ethyl group at N11, a methyl group at N6, and a nitro group at position 7.
The molecular formula of the compound is C₁₅H₁₃BrN₄O₃ (estimated based on analogs), with a molecular weight of approximately 377.2 g/mol.
Properties
CAS No. |
133626-90-1 |
|---|---|
Molecular Formula |
C15H13BrN4O3 |
Molecular Weight |
377.19 g/mol |
IUPAC Name |
3-bromo-11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H13BrN4O3/c1-3-19-13-7-10(20(22)23)4-5-12(13)18(2)15(21)11-6-9(16)8-17-14(11)19/h4-8H,3H2,1-2H3 |
InChI Key |
LIMOIQFYXGBHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC(=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps, typically starting with the formation of the pyrido[2,3-b][1,5]benzodiazepine core. This can be achieved through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . Subsequent steps include bromination, nitration, and alkylation to introduce the bromo, nitro, ethyl, and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of benzodiazepine compounds exhibit significant anticancer properties. A study focusing on pyrido(2,3-b)(1,5)benzodiazepine derivatives demonstrated their potential as inhibitors of cancer cell proliferation. For instance, compounds structurally related to 3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Benzodiazepines are known for their sedative and anxiolytic properties. In behavioral studies involving animal models, compounds similar to this compound were found to significantly enhance sleep duration and reduce anxiety-like behaviors. This suggests potential applications in treating anxiety disorders and insomnia .
Anti-inflammatory Properties
Compounds within the benzodiazepine class have been evaluated for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2. The anti-inflammatory activity of this compound could be attributed to its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications .
Synthesis and Structural Studies
The synthesis of this compound has been documented in various studies focusing on nitrogen-containing heterocycles. These studies provide insights into the optimal conditions for synthesizing this compound and its derivatives using various reagents and catalysts. Structural analysis through techniques such as X-ray crystallography has revealed detailed information about the molecular geometry and electronic properties of this compound .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a series of pyrido(2,3-b)(1,5)benzodiazepine derivatives on breast cancer cell lines (MCF7). The results indicated that specific derivatives exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating significant dose-dependent inhibition of cell proliferation. This highlights the potential application of these compounds in cancer therapeutics .
Case Study 2: Neuropharmacological Assessment
In a study assessing the sedative effects of benzodiazepine derivatives in mice, it was found that compounds closely related to this compound significantly increased sleep duration compared to controls when administered alongside pentobarbital .
Mechanism of Action
The mechanism of action of 3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes critical differences between the target compound and structurally related analogs:
Key Comparative Analysis
Electronic and Steric Effects
- Bromine vs. Hydrogen/CF₃: The bromine atom in the target compound increases polarizability and van der Waals interactions compared to non-brominated analogs (e.g., ). It may also hinder rotation at position 3, affecting conformational flexibility.
- Nitro vs. Trifluoromethyl : The nitro group (strong electron-withdrawing) enhances electrophilicity, while the trifluoromethyl group (moderate electron-withdrawing, high lipophilicity) improves membrane permeability .
Pharmacological Implications
- Core Modifications: Replacing the diazepine nitrogen with oxygen (benzoxazepinone, ) alters hydrogen-bonding capacity, which could influence receptor binding kinetics.
Biological Activity
3-Bromo-N11-ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Its unique structural features suggest various pharmacological applications, particularly in the modulation of the central nervous system (CNS).
Molecular Characteristics
- Molecular Formula : C15H13BrN4O
- Molecular Weight : 377.19 g/mol
- CAS Number : 133626-90-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors. Similar compounds in the benzodiazepine family are known for their anxiolytic, sedative, and anticonvulsant properties.
The compound is believed to exert its biological effects through:
- GABA_A Receptor Modulation : Enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the CNS.
- Serotonin Receptor Interaction : Potentially influencing mood and anxiety levels by modulating serotonin pathways.
Pharmacological Studies and Findings
Recent studies have explored the pharmacological properties of this compound and its derivatives:
In Vitro Studies
- Antiviral Activity : Some derivatives have shown inhibitory effects on HIV reverse transcriptase. For instance, related compounds demonstrated IC50 values as low as 35 nM against HIV-1 reverse transcriptase .
- CNS Activity : Compounds with similar structural motifs have been reported to exhibit significant anxiolytic and sedative effects in animal models .
Case Studies
A study conducted on a series of pyridobenzodiazepinones indicated that small substituents at specific positions lead to enhanced biological activity. The presence of a nitro group in this compound may contribute positively to its receptor affinity and efficacy .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-Bromo-N11-ethyl-N6-methyl-9-trifluoromethyl | C16H13BrF3N3O | Trifluoromethyl group | Anticonvulsant properties |
| 5-Acetyl-7-Bromo | C12H12BrN3O | Acetyl group present | Moderate sedative effects |
| 5,11-Dihydro | C13H10N2S | Thione functional group | Reduced potency compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
